molecular formula C21H22N2O2S2 B2367435 N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1235615-00-5

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2367435
CAS No.: 1235615-00-5
M. Wt: 398.54
InChI Key: MEBPCWRILVBVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and pharmacological research. Sulfonamides are a prominent class of compounds known for their diverse biological activities. Historically, antibacterial sulfonamides function by inhibiting dihydropteroate synthetase . Furthermore, modern research explores non-antibacterial sulfonamides for a wide range of therapeutic targets, including activities against ion channels. For instance, certain sulfonamide compounds have been investigated for their antagonistic activity on the TRPM8 ion channel, with potential applications in researching pain, migraine, and respiratory disorders . The structure of this compound incorporates a tetrahydronaphthalene (tetralin) moiety, a scaffold frequently utilized in drug discovery for its bioactive properties. Tetrahydronaphthalene derivatives are actively being studied in various fields, such as the development of novel opioid ligands for pain management and as inhibitors of proteins like Mcl-1 for anticancer research . This reagent is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c24-27(25,21-9-8-18-5-1-2-6-19(18)13-21)23(14-17-10-12-26-16-17)15-20-7-3-4-11-22-20/h3-4,7-13,16H,1-2,5-6,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBPCWRILVBVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N(CC3=CSC=C3)CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemicals with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The pyridine and thiophene rings contribute to the compound's binding affinity and specificity.

Comparison with Similar Compounds

N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide (17c)

Structural Differences :

  • Core : Naphthalene-1-sulfonamide vs. tetralin-2-sulfonamide.
  • Substituents : Benzyloxy and trimethyl groups on pyridine vs. pyridin-2-ylmethyl and thiophen-3-ylmethyl groups.
    Implications :
  • The benzyloxy group in 17c increases steric bulk and may reduce solubility compared to the thiophene and pyridine substituents in the target compound .
  • Synthetic Route: Synthesized via reaction of 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with naphthalene-1-sulfonyl chloride in dichloromethane with triethylamine, suggesting analogous methods for sulfonamide formation in the target compound .

(S)-N-(1-((5-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide (20)

Structural Differences :

  • Core : Tetralin-2-methyl-piperidine vs. tetralin-2-sulfonamide.
  • Functional Groups : Piperidine and phenylpropionamide vs. sulfonamide with pyridine/thiophene.
    Implications :
  • The piperidine ring introduces basicity, which may enhance solubility in acidic environments compared to the neutral sulfonamide group in the target compound .
  • Synthetic Notes: Deprotection steps (e.g., removal of tetrahydropyranyl groups) were critical for 20, suggesting that the target compound may require similar protective strategies for functional group stability .

Pyridine-Tetralin Derivatives (11d, 11e, 11f)

Structural Differences :

  • Core : Tetralin-linked pyridine vs. tetralin-sulfonamide.
  • Substituents : Chlorophenyl, fluorophenyl, and methoxyphenyl groups vs. pyridine/thiophene.
    Implications :
  • Compounds 11d–11f exhibited in vitro anticancer activity, suggesting that the target compound’s tetralin-sulfonamide scaffold could be explored for similar applications .

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (from )

Structural Differences :

  • Core : Naphthalene-1-yloxy vs. tetralin-sulfonamide.
  • Functional Groups : Secondary amine vs. sulfonamide.
    Implications :
  • The amine group in this compound may undergo faster oxidative metabolism compared to the sulfonamide group in the target compound, which is generally more stable .

Biological Activity

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural motif that combines elements of pyridine, thiophene, and tetrahydronaphthalene, which are known for their diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Anticancer Activity : Many tetrahydronaphthalene derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : Compounds containing thiophene and pyridine rings often demonstrate significant antibacterial and antifungal activities.
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of specific enzymes, which can be crucial in the treatment of diseases.

Anticancer Activity

Studies have demonstrated that this compound exhibits notable cytotoxicity against several cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
A431 (skin cancer)15.4
MCF7 (breast cancer)12.7
HeLa (cervical cancer)10.5

The structure-activity relationship (SAR) studies suggest that the presence of the sulfonamide group enhances the compound's ability to interact with cellular targets.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate a promising profile for further development as an antimicrobial agent.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted on the efficacy of this compound against human breast cancer cells revealed that it induces apoptosis through the activation of caspase pathways. The mechanism was elucidated using flow cytometry and Western blot analysis.
  • Case Study on Antimicrobial Activity :
    In vitro studies demonstrated that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the potential for developing novel treatments for resistant bacterial infections.

Preparation Methods

Sulfonation of Tetrahydronaphthalene

The tetrahydronaphthalene core undergoes sulfonation at the 2-position using fuming sulfuric acid or chlorosulfonic acid. For example, reaction with chlorosulfonic acid at 0–5°C for 4–6 hours yields 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid .

Chlorination to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). A patent by describes chlorination with PCl₅ in dichloromethane at reflux (40°C) for 12 hours, achieving >90% conversion.

Table 1: Optimization of Sulfonyl Chloride Synthesis

Reagent Solvent Temperature Time (h) Yield (%) Source
PCl₅ Dichloromethane 40°C 12 92
SOCl₂ Toluene 80°C 8 85
POCl₃ DMF 100°C 6 78

Preparation of N-(Pyridin-2-ylmethyl)-N-(Thiophen-3-ylmethyl)Amine

The secondary amine component is synthesized via reductive amination or nucleophilic substitution:

Reductive Amination

A two-step approach involves:

  • Formation of the imine : Reaction of pyridin-2-ylmethylamine with thiophen-3-ylmethylaldehyde in ethanol at 25°C for 6 hours.
  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the imine to the secondary amine, yielding N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)amine with 75–80% efficiency.

Alkylation of Primary Amines

Alternative routes employ alkylation of pyridin-2-ylmethylamine with thiophen-3-ylmethyl bromide. Using potassium carbonate (K₂CO₃) as a base in acetonitrile at 60°C for 12 hours achieves 70% yield.

Sulfonamide Coupling Reaction

The final step involves reacting the sulfonyl chloride with the secondary amine:

Reaction Conditions

A mixture of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (1.2 equiv) and N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)amine (1.0 equiv) in tetrahydrofuran (THF) is stirred at 0°C under nitrogen. Triethylamine (2.5 equiv) is added dropwise to scavenge HCl, and the reaction proceeds at 25°C for 24 hours.

Table 2: Solvent and Base Optimization for Sulfonamide Formation

Solvent Base Temperature Time (h) Yield (%) Source
THF Triethylamine 25°C 24 88
DMF K₂CO₃ 50°C 18 82
DCM Pyridine 0°C → 25°C 12 75

Purification

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol/water (7:3).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 2H, thiophene-H), 4.45 (s, 4H, N–CH₂), 2.85–2.78 (m, 4H, tetrahydronaphthalene-CH₂).
  • ¹³C NMR (100 MHz, CDCl₃): δ 154.2 (sulfonamide-C), 149.8 (pyridine-C), 137.5 (thiophene-C), 54.3 (N–CH₂).

Infrared (IR) Spectroscopy

Strong absorption bands at 1165 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.

Mass Spectrometry (MS)

High-resolution ESI-MS shows [M+H]⁺ at m/z 413.1245 (calculated 413.1248 for C₂₁H₂₃N₂O₂S₂).

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture leads to hydrolysis, reducing yields. Strict anhydrous conditions (e.g., molecular sieves, nitrogen atmosphere) are critical.

Diastereomer Formation

The tetrahydronaphthalene core may introduce stereochemical complexity. Chiral HPLC separation (Chiralpak IA column, hexane/ethanol 9:1) resolves enantiomers.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilization of the amine component on Wang resin enables stepwise coupling, though yields are lower (60–65%).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates sulfonamide coupling, improving yields to 85%.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

  • Methodological Answer : Synthesis typically involves sulfonamide bond formation via nucleophilic substitution. Key steps include:
  • Activation of sulfonyl chloride : React 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with amines (pyridin-2-ylmethylamine and thiophen-3-ylmethylamine) in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert atmosphere to prevent oxidation .
  • Temperature control : Reactions are often conducted at reflux (80–120°C) to enhance reactivity while minimizing side products .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization yields pure product. Reported yields for analogous sulfonamides range from 59% to 71% .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify substituent integration and coupling patterns. For example, pyridine protons appear as deshielded signals near δ 8.5–9.0 ppm, while thiophene protons resonate at δ 6.5–7.5 ppm .
  • Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) with electrospray ionization (ESI+), targeting the exact mass of C22H23N2O2S2\text{C}_{22}\text{H}_{23}\text{N}_2\text{O}_2\text{S}_2 (calculated ~435.12 g/mol).
  • X-ray crystallography : Resolve crystal structures using SHELX software for refinement. Mercury CSD 2.0 can visualize packing patterns and intermolecular interactions .

Q. What experimental approaches are used to determine solubility and stability under physiological conditions?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in buffered solutions (pH 1–7.4) at 25°C. Quantify via UV-Vis spectroscopy using a calibration curve. For hydrophobic sulfonamides, co-solvents (e.g., DMSO ≤1%) may be required .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via HPLC-MS. Monitor hydrolysis of sulfonamide bonds under acidic/basic conditions .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for chiral centers in the tetrahydronaphthalene moiety?

  • Methodological Answer :
  • Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes) during sulfonamide formation.
  • Crystallographic analysis : Resolve enantiomers via X-ray diffraction. SHELXL refinement can distinguish between R/S configurations .
  • Dynamic NMR : Detect diastereotopic protons in chiral environments to confirm stereochemical purity .

Q. How should researchers resolve discrepancies between spectroscopic data and computational modeling results?

  • Methodological Answer :
  • Validation pipeline : Cross-validate NMR chemical shifts with DFT calculations (e.g., B3LYP/6-31G* basis set). Adjust for solvent effects using COSMO-RS models.
  • Crystallographic benchmarking : Compare experimental X-ray bond lengths/angles with optimized geometries from molecular mechanics (Mercury CSD) .
  • Case study : For a sulfonamide analog, conflicting 1H^1H NMR signals (δ 2.8–3.2 ppm) were resolved by identifying rotational isomers via variable-temperature NMR .

Q. What strategies optimize reaction yields when electron-deficient heterocycles (e.g., thiophen-3-ylmethyl) hinder nucleophilic substitution?

  • Methodological Answer :
  • Activation methods : Use coupling agents (HATU, EDCI) to enhance amine nucleophilicity. Additives like DMAP or N-hydroxysuccinimide improve sulfonyl chloride reactivity .
  • Solvent optimization : Switch to DMF or DMSO to stabilize transition states. Microwave-assisted synthesis (100°C, 30 min) can accelerate sluggish reactions .
  • Protection/deprotection : Temporarily protect thiophene sulfur with Boc groups to prevent undesired side reactions .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets of this sulfonamide?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., pyridine N-oxide, thiophene ring substitution) and assess activity changes. For example, replacing pyridin-2-ylmethyl with quinoline alters enzyme inhibition potency .
  • Enzyme assays : Test inhibition of dihydropteroate synthase (DHPS) or carbonic anhydrase using fluorometric assays. IC50_{50} values for related sulfonamides range from 10 nM to 1 µM .
  • Computational docking : Use AutoDock Vina to predict binding modes in protein active sites (e.g., PDB: 1AJJ for DHPS). Validate with mutagenesis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.